An In-depth Technical Guide to Methyl 5,6-diaminonicotinate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 5,6-diaminonicotinate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,6-diaminonicotinate is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a diverse range of heterocyclic compounds, most notably the imidazo[4,5-b]pyridine scaffold. This structural motif is of significant interest in medicinal chemistry, forming the core of various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of Methyl 5,6-diaminonicotinate, with a particular focus on its utility in the development of targeted therapies, including kinase and bromodomain inhibitors. Detailed experimental protocols for its synthesis and its conversion to bioactive molecules are presented, alongside a summary of its chemical and physical data. Furthermore, this document elucidates the role of imidazo[4,5-b]pyridine derivatives in modulating critical signaling pathways implicated in cancer and neuropathic pain.
Physicochemical Properties
Methyl 5,6-diaminonicotinate is a solid, typically appearing as yellow needle-like crystals.[1] A comprehensive summary of its known quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 5,6-diaminonicotinate
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O₂ | [2][3] |
| Molecular Weight | 167.17 g/mol | [2][3] |
| Melting Point | 154-155 °C | [1] |
| Purity | ≥95-97% | [2] |
| Appearance | Yellow needle-like crystals | [1] |
| Storage Conditions | 4°C, protect from light, inert atmosphere | [2] |
| Solubility | Soluble in methanol and ethanol | [1] |
| TPSA (Topological Polar Surface Area) | 91.23 Ų | [2][3] |
| LogP | 0.0326 | [2][3] |
| Hydrogen Bond Acceptors | 5 | [2][3] |
| Hydrogen Bond Donors | 2 | [2][3] |
| Rotatable Bonds | 1 | [2][3] |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.
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¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon of the ester group.
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FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine groups, C=O stretching of the ester, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ester.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (167.17 g/mol ).
Synthesis of Methyl 5,6-diaminonicotinate
The most commonly cited method for the synthesis of Methyl 5,6-diaminonicotinate is the reduction of its nitro precursor, methyl 6-amino-5-nitronicotinate.
Experimental Protocol: Synthesis of Methyl 5,6-diaminonicotinate[1]
Materials:
-
Methyl 6-amino-5-nitronicotinate (1 g)
-
Methanol (10 ml)
-
5% Palladium on carbon (0.1 g)
-
Hydrogen gas
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol in a suitable reaction vessel.
-
Add 0.1 g of 5% palladium on carbon to the solution.
-
Subject the mixture to hydrogenation at room temperature and normal pressure until the stoichiometric amount of hydrogen has been absorbed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the palladium catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting residue from ethanol to yield methyl 5,6-diaminonicotinate as yellow needle-like crystals.
-
The reported yield for this procedure is 0.8 g.[1]
Synthesis Workflow
Caption: Synthesis workflow for Methyl 5,6-diaminonicotinate.
Applications in the Synthesis of Bioactive Molecules
Methyl 5,6-diaminonicotinate is a valuable building block for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with a wide range of biological activities. The diamino functionality of the precursor allows for cyclization reactions with various reagents to form the fused imidazole ring.
Synthesis of Imidazo[4,5-b]pyridine-based CDK9 Inhibitors
Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription that is often dysregulated in cancer.
While a specific protocol starting from Methyl 5,6-diaminonicotinate to a named CDK9 inhibitor is not detailed in the provided search results, a general and widely used method for the synthesis of 2-substituted imidazo[4,5-b]pyridines from 2,3-diaminopyridine involves condensation with a carboxylic acid or its derivatives. This can be adapted for Methyl 5,6-diaminonicotinate.
Materials:
-
Methyl 5,6-diaminonicotinate
-
Appropriate carboxylic acid or aldehyde
-
Condensing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or an oxidizing agent for aldehydes (e.g., Na₂S₂O₅)
-
Solvent (e.g., DMSO, DMF)
Procedure (Illustrative):
-
A mixture of Methyl 5,6-diaminonicotinate and a slight excess of the desired carboxylic acid is heated in a condensing agent like PPA at an elevated temperature.
-
Alternatively, for condensation with an aldehyde, Methyl 5,6-diaminonicotinate and the aldehyde can be reacted in a solvent such as DMSO in the presence of an oxidizing agent like sodium metabisulfite.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Role in Kinase and Bromodomain Inhibitor Development
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CDK9 Inhibitors: As mentioned, imidazo[4,5-b]pyridine derivatives synthesized from Methyl 5,6-diaminonicotinate have shown significant potential as CDK9 inhibitors for cancer therapy.[6]
-
PAK4 Inhibitors: This scaffold is also a building block for inhibitors of p21-activated kinase 4 (PAK4), another important target in cancer.[7]
-
BET Inhibitors: Recent studies have explored imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic readers implicated in neuropathic pain.[8]
Signaling Pathways
The therapeutic potential of imidazo[4,5-b]pyridine derivatives derived from Methyl 5,6-diaminonicotinate stems from their ability to modulate key signaling pathways.
CDK9 Signaling Pathway in Cancer
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In many cancers, there is an over-reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1 and oncogenes like MYC. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to a decrease in the levels of these crucial survival proteins, ultimately inducing apoptosis in cancer cells.
Caption: CDK9 signaling pathway and its inhibition in cancer.
Safety and Handling
Methyl 5,6-diaminonicotinate is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 5,6-diaminonicotinate is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the biological significance of its derived imidazo[4,5-b]pyridine products make it a compound of high interest for researchers in drug discovery and development. The continued exploration of this scaffold is likely to yield novel therapeutic agents targeting a range of diseases, from cancer to neurological disorders. This guide has provided a foundational understanding of its synthesis, properties, and applications to aid in these future research endeavors.
References
- 1. prepchem.com [prepchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 104685-76-9|Methyl 5,6-diaminonicotinate|BLD Pharm [bldpharm.com]
- 5. 104685-76-9 | Methyl 5,6-diaminonicotinate | Esters | Ambeed.com [ambeed.com]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
